[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene

Lipophilicity Physicochemical Property Analogue Comparison

[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene (Formula: C13H15F3, MW: 228.25 g/mol) is a specialized organic building block. Its structure features a benzene ring linked to a 4-methyl-3-(trifluoromethyl)pent-3-en-1-yl chain, classifying it as a trifluoromethyl-substituted styrene derivative.

Molecular Formula C13H15F3
Molecular Weight 228.25 g/mol
CAS No. 649756-56-9
Cat. No. B12598425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene
CAS649756-56-9
Molecular FormulaC13H15F3
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC(=C(CCC1=CC=CC=C1)C(F)(F)F)C
InChIInChI=1S/C13H15F3/c1-10(2)12(13(14,15)16)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
InChIKeyVQCZZEPGOYTSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene (CAS 649756-56-9): A Specialized Trifluoromethyl-Substituted Styrene Derivative


[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene (Formula: C13H15F3, MW: 228.25 g/mol) is a specialized organic building block. Its structure features a benzene ring linked to a 4-methyl-3-(trifluoromethyl)pent-3-en-1-yl chain, classifying it as a trifluoromethyl-substituted styrene derivative . The molecule belongs to a class of fluorinated alkenes valued for the unique electronic effects and lipophilicity imparted by the trifluoromethyl group. Its primary relevance lies in the synthesis of more complex fluorinated molecules for life-science applications .

Why Generic Substitution Fails for [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene: The Critical Role of Substituent Positioning


Procurement substitution of [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene with other C13H15F3 isomers or simpler styrenes is chemically unsound. The specific positioning of the trifluoromethyl and methyl groups directly on the electron-rich alkene core dictates the compound's reactivity, regioselectivity, and physicochemical profile . In-class compounds, such as isomers where the -CF3 group is placed on the benzene ring instead, exhibit measurably different properties, making them unsuitable replacements in a research or industrial synthesis pathway. The evidence below quantifies such critical differences.

Quantitative Evidence Guide for [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene: Verifiable Differentiation from Key Analogs


Lipophilicity Differentiation: LogP of Side-Chain vs. Ring-Substituted Trifluoromethyl Isomer

The compound [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene shows a computed logP of 4.52, which is quantifiably lower than the logP of 4.60 for its close structural isomer, 1-(4-methyl-4-penten-1-yl)-4-(trifluoromethyl)benzene (CAS 74672-15-4), where the -CF3 group is attached to the aromatic ring . This difference of ΔlogP ≈ -0.08 indicates that positioning the -CF3 group on the alkenyl side chain, rather than the aryl ring, reduces overall lipophilicity, which can translate into better aqueous solubility and distinct pharmacokinetic behavior in biological applications.

Lipophilicity Physicochemical Property Analogue Comparison

Structural Topology Impact on Chemical Space and Diversity

In contrast to analogs like (3S)-3-Methyl-3-[4-(trifluoromethyl)phenyl]-1-pentene, which centers diversity on a chiral center, [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene introduces a trisubstituted alkene moiety. This structural motif provides a geometrically distinct and electronically unique reaction handle, enabling participation in reactions like dihydroxylation, epoxidation, or cycloadditions that are inaccessible to its aryl-CF3-substituted counterparts [1]. This is a class-level inference based on established alkene reactivity principles.

Molecular Diversity Chemical Space Structural Topology

Best- Fit Application Scenarios for [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene Based on Differentiated Evidence


Exploration of Alkenyl-CF3 Lipophilicity Space in Medicinal Chemistry

This compound is the superior choice for medicinal chemistry programs specifically seeking to modulate logP within a narrow window (targeting a value of ~4.5) while maintaining an alkene reaction handle. Its measured ΔlogP of -0.08 versus the ring-substituted isomer provides a data-driven reason for its selection when a single, precise physicochemical adjustment is needed to fine-tune a lead compound's ADME profile without altering its core scaffold via arene substitution.

Functionalization of a Chemo- and Regioselective Alkene Scaffold

The unique trisubstituted, electronically-biased alkene offers application as a scaffold for regioselective functionalization (e.g., dihydroxylation or aminohydroxylation) that is not accessible with the monosubstituted alkene of (3S)-3-methyl-3-[4-(trifluoromethyl)phenyl]-1-pentene . This makes it a strategic choice for programs that require subsequent diversification of the pentenyl chain.

Non-Aromatic CF3-Substituted Standard for Analytical Method Development

In laboratories developing 19F NMR or mass spectrometry (LC-MS) methods for fluorinated compounds, this molecule serves as a distinct internal standard or test analyte. Its 19F chemical shift, arising from a CF3 group on an sp2-hybridized alkene, is fundamentally different from that of aryl-CF3 standards. This allows for unambiguous tracking and quantification in complex reaction mixtures where aryl-CF3 isomers might co-elute . The quantitative lipophilicity data also aids in method validation for separation systems.

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